![molecular formula C16H23NO4 B2633873 ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate CAS No. 136159-62-1](/img/structure/B2633873.png)
ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate
Overview
Description
Ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate is an organic compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . It is commonly used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl (Boc) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate typically involves the reaction of ethyl glycinate with benzyl chloroformate and di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The product is then purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The benzyl group can be removed through catalytic hydrogenation.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for Boc deprotection.
Sodium Hydroxide: Used in the initial synthesis.
Hydrogen Gas and Palladium on Carbon: Used for catalytic hydrogenation.
Major Products Formed
Deprotected Amine: Formed after Boc group removal.
Carboxylic Acid: Formed after ester hydrolysis.
Debenzylated Product: Formed after catalytic hydrogenation.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate serves as a crucial intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to compounds with therapeutic potential.
- Anticancer Agents : Research indicates that derivatives of this compound can be synthesized to create new anticancer agents. For instance, modifications on the amino acid backbone can enhance the selectivity and potency against cancer cell lines .
- Neuropeptide Inhibitors : The compound's ability to inhibit neutral endopeptidase (NEP) has been explored for therapeutic applications in conditions such as hypertension and heart failure .
Organic Synthesis
The compound is utilized in organic synthesis as a building block for more complex molecules. Its Boc protection allows for selective deprotection under mild conditions, facilitating further functionalization.
- Synthesis of Amino Acids : this compound can be employed in the synthesis of various amino acids, contributing to the development of peptide-based drugs .
- Chiral Synthesis : The presence of chiral centers makes it suitable for asymmetric synthesis, which is essential in producing enantiomerically pure compounds used in pharmaceuticals .
Agricultural Chemistry
In agricultural research, derivatives of this compound have been investigated for their potential as biodegradable pesticides or herbicides.
- Herbicide Safeners : Compounds derived from this compound have shown promise in enhancing the efficacy of herbicides while minimizing damage to crops. This application is particularly relevant in developing sustainable agricultural practices .
Case Study 1: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a series of compounds derived from this compound that exhibited significant cytotoxicity against various cancer cell lines. The modifications involved altering the benzyl group to enhance interaction with specific cellular targets, leading to improved therapeutic profiles.
Case Study 2: Development of Herbicide Safeners
Research conducted on herbicide safeners revealed that modifications to this compound could lead to compounds that protect crops from herbicide injury while maintaining weed control efficacy. This study highlighted the importance of structure-activity relationships in optimizing these compounds for practical agricultural use.
Mechanism of Action
The mechanism of action of ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate primarily involves its role as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step syntheses . The ester group can also be hydrolyzed to form carboxylic acids, providing further versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(tert-butoxy)carbonyl]amino}acetate: Similar structure but lacks the benzyl group.
Methyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the benzyl group, which provide additional synthetic flexibility and protection options .
Biological Activity
Ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and the implications of its activity based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by coupling reactions to form the final product. The compound can be characterized using techniques such as NMR spectroscopy and HPLC to ensure purity and structural integrity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity:
Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that certain analogues showed IC50 values ranging from 2.43 to 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting a promising anticancer profile .
2. Apoptosis Induction:
Research has shown that some compounds related to this compound can induce apoptosis in cancer cells. For example, specific derivatives enhanced caspase-3 activity significantly at concentrations as low as 1.0 μM, indicating a mechanism that may involve the activation of apoptotic pathways .
3. Mechanistic Insights:
The compound's mechanism of action appears to involve modulation of critical signaling pathways such as MAPK/ERK and NF-κB, which are vital for cell proliferation and survival . This modulation can lead to altered cell cycle dynamics, specifically arresting cells in the G2/M phase, which is crucial for therapeutic efficacy in cancer treatment .
Research Findings and Case Studies
A notable study focused on the structure-activity relationship (SAR) of various derivatives derived from similar scaffolds. It was found that modifications at specific positions significantly affected biological potency and selectivity against cancer cell lines . The following table summarizes key findings from various studies on the biological activity of related compounds:
Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Ethyl 2-{Benzyl...} | MDA-MB-231 | 4.98 | Induction of apoptosis via caspase activation |
Ethyl 2-{Benzyl...} | HepG2 | 7.84 | Inhibition of MAPK/ERK pathway |
Related Compound A | Various Cancer Lines | 2.43 | Microtubule destabilization |
Related Compound B | MDA-MB-231 | 10.0 | Cell cycle arrest in G2/M phase |
Q & A
Q. What is a robust synthetic route for ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate, and how can reaction conditions be optimized for high yield?
Basic
The compound is synthesized via a two-step procedure:
Protection of the amine : Ethyl 2-(benzylamino)acetate reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (CH₂Cl₂) at 0°C, using triethylamine (Et₃N) as a base. The reaction proceeds overnight at room temperature (RT) with a 92% yield .
Workup : The crude product is partitioned between CH₂Cl₂ and water, dried over anhydrous Na₂SO₄, and concentrated.
Key Optimization Parameters :
- Stoichiometry : A slight excess of Boc₂O (1.1 eq) ensures complete acylation.
- Solvent : CH₂Cl₂ minimizes side reactions due to its low polarity.
- Temperature : Starting at 0°C prevents exothermic side reactions.
Q. What spectroscopic and analytical methods confirm the identity and purity of this compound?
Basic
- ¹H NMR : Peaks at δ 7.36–7.19 (m, 5H, aromatic), 4.54 (s, 1H, NH), 4.16 (qd, J=7.0 Hz, OCH₂CH₃), and 1.43 (s, 9H, Boc tert-butyl) confirm structure .
- Mass Spectrometry (MS) : ESI-MS or LC-MS can verify molecular weight (e.g., [M+Na]⁺).
- TLC : Monitoring reaction progress using ethyl acetate/hexane eluents.
Note : Commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical data, necessitating in-house validation .
Q. How can competing acylation pathways be minimized during Boc protection?
Advanced
Competing reactions (e.g., over-acylation or carbamate scrambling) are mitigated by:
- Controlled pH : Et₃N maintains a mildly basic environment, favoring selective Boc activation .
- Low Temperature : Initiating the reaction at 0°C reduces kinetic side products.
- Stoichiometric Precision : Avoiding excess Boc₂O prevents di-Boc byproducts.
Validation : Post-reaction ¹H NMR should show a single set of Boc tert-butyl peaks (δ ~1.43).
Q. What challenges arise during hydrolysis of the ethyl ester to the carboxylic acid, and how are they resolved?
Advanced
Hydrolysis of the ester (e.g., to 2-(benzyl(tert-butoxycarbonyl)amino)acetic acid) uses LiOH in THF/H₂O (1:1) at 0°C for 2 hours .
Challenges :
- Incomplete Hydrolysis : Prolonged reaction time or elevated temperatures (e.g., RT) may degrade the Boc group.
- Workup : Extract the aqueous layer with EtOAc to remove unreacted ester.
Optimization :
- pH Control : Neutralize with dilute HCl post-hydrolysis to precipitate the acid.
- Yield : ~90% after purification via acid-base extraction.
Q. What role does the Boc group play in stabilizing the compound for downstream applications?
Basic
The tert-butoxycarbonyl (Boc) group:
- Protects the amine : Prevents undesired nucleophilic reactions during peptide coupling or alkylation .
- Acid-Labile : Removed under mild acidic conditions (e.g., TFA in CH₂Cl₂) without affecting ester functionalities .
- Enhances Solubility : The bulky Boc group improves solubility in organic solvents (e.g., THF, CH₂Cl₂).
Q. How is this compound utilized in synthesizing peptide mimetics or prodrugs?
Advanced
- Intermediate in Drug Synthesis : The Boc-protected amine serves as a building block for peptide analogs. For example, it can be deprotected and coupled to carboxylic acids via EDC/HOBt chemistry .
- Prodrug Design : Hydrolysis of the ethyl ester generates a carboxylic acid, enabling conjugation to bioactive molecules (e.g., in GPR88 agonist studies ).
Case Study : In , a Boc-protected intermediate is functionalized with polyethylene glycol (PEG) linkers for targeted drug delivery.
Q. What safety precautions are critical when handling this compound?
Methodological
- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Handling : Use gloves, goggles, and a fume hood. Avoid inhalation of dust.
- Waste Disposal : Neutralize with mild acid (e.g., citric acid) before aqueous disposal.
Q. How can column chromatography be optimized for purifying this compound?
Advanced
- Stationary Phase : Silica gel (230–400 mesh).
- Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient) resolves Boc-protected products from unreacted starting material .
- Detection : UV-active (254 nm) due to the benzyl aromatic ring.
Alternative : Flash chromatography with automated systems reduces purification time.
Properties
IUPAC Name |
ethyl 2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)12-17(15(19)21-16(2,3)4)11-13-9-7-6-8-10-13/h6-10H,5,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXBDJYYFFBQTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136159-62-1 | |
Record name | ethyl 2-{benzyl[(tert-butoxy)carbonyl]amino}acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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